3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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Overview
Description
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of anthranilic acid derivatives with formamide or formic acid, followed by cyclization to form the quinazoline core
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential, particularly as inhibitors of specific enzymes and receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid and its derivatives often involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Quinazoline: The parent compound, which shares the core structure but lacks the additional functional groups.
2-Methylquinazoline: A derivative with a methyl group at a different position.
4-Oxoquinazoline: A derivative with an oxygen-containing functional group at the 4-position.
Uniqueness: 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. The presence of both the methyl group and carboxylic acid functionality allows for diverse chemical reactivity and biological activity, setting it apart from other quinazoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-methyl-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-12-8(13)6-3-2-5(9(14)15)4-7(6)11-10(12)16/h2-4H,1H3,(H,11,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSPIOBWQGDZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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